Product packaging for C14H23ClN2O3(Cat. No.:)

C14H23ClN2O3

Cat. No.: B5590528
M. Wt: 302.80 g/mol
InChI Key: KENHWOIIWRAICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Development in Pharmaceutical Chemistry Research

The development of Atenolol (B1665814) is rooted in the broader history of beta-blocker research pioneered by Sir James Black, who received a Nobel Prize for his work in 1958 on the management of angina pectoris. drugbank.comnih.gov This breakthrough led to extensive investigation into beta-blockers for various cardiovascular conditions throughout the 1960s and 1970s, including myocardial infarction, arrhythmias, and hypertension. drugbank.comnih.gov

Atenolol itself was developed in the early 1970s by the British Imperial Chemical Company. google.com It was patented in 1969 and received medical approval in 1975. wikipedia.orgsysrevpharm.org In September 1981, it gained FDA approval under the trade name Tenormin. drugbank.comnih.gov As a second-generation β-1–selective adrenergic antagonist, its development was a significant step forward in creating cardioselective beta-blockers with specific therapeutic advantages. nih.gov

Significance within Investigational Small Molecule Research

Atenolol is classified as an investigational small molecule in addition to being an approved drug. drugbank.com Its well-defined mechanism of action and established profile make it a valuable tool in cardiovascular research. It acts as an antagonist to sympathetic innervation, preventing increases in heart rate, electrical conductivity, and contractility in the heart. drugbank.com This selective blocking of β1-adrenergic receptors has made it a reference compound in studies aimed at understanding cardiovascular physiology and pathology. nih.govgoodrx.com

The hydrophilic nature of atenolol, which results in low permeability and classifies it as a Biopharmaceutical Classification System (BCS) Class III drug, has also spurred research into drug delivery and formulation. mdpi.com Studies have explored methods to enhance its bioavailability and develop novel delivery systems, such as oral dissolving films. mdpi.com

Overview of Current Research Trajectories for Atenolol Hydrochloride

Current research on Atenolol Hydrochloride is multifaceted, extending beyond its primary approved indications for hypertension, angina pectoris, and acute myocardial infarction. nih.gov

Off-Label Applications and Further Investigations: Researchers are actively investigating its efficacy in a variety of off-label uses, including:

Migraine prophylaxis nih.govmedlineplus.govinnovareacademics.in

Treatment of arrhythmias nih.govmedlineplus.gov

Management of alcohol withdrawal symptoms nih.govmedlineplus.gov

Thyrotoxicosis nih.gov

Management of infantile hemangiomas, as an alternative to propranolol (B1214883) nih.gov

Analytical and Formulation Research: A significant body of current research focuses on the analytical methodologies for the determination of atenolol in pharmaceutical preparations and biological matrices. sysrevpharm.orgekb.egresearchgate.netjocpr.comresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry are continuously being refined for improved accuracy, sensitivity, and efficiency. ekb.egresearchgate.netresearchgate.net Furthermore, research into novel formulations, like oral dissolving films, aims to improve patient convenience and therapeutic efficacy. mdpi.com

Molecular and Mechanistic Studies: Ongoing molecular docking studies and mechanistic investigations continue to provide deeper insights into the interaction of atenolol with β1-adrenergic receptors. mdpi.com Research also explores its effects in combination with other drugs and its potential for misuse as a performance-enhancing drug in sports, necessitating the development of selective detection methods. nih.gov

Table of Compound Names

Chemical Formula Common Name
C14H23ClN2O3 Atenolol Hydrochloride
C14H22N2O3 Atenolol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23ClN2O3 B5590528 C14H23ClN2O3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-14(2,3)16-8-10-6-5-7-11(18-4)13(10)19-9-12(15)17;/h5-7,16H,8-9H2,1-4H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENHWOIIWRAICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of C14h23cln2o3

Established Synthesis Pathways for C14H23ClN2O3

The conventional industrial synthesis of Atenolol (B1665814) is a multi-step process that has been refined over time for efficiency and yield.

Formation of the Phenolic Compound Intermediate

The primary starting material for the synthesis of Atenolol is the phenolic compound 2-(4-hydroxyphenyl)acetamide. mdpi.com Historically, this intermediate was prepared from starting reagents like DL-4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid. mdpi.com However, with the commercial availability of 2-(4-hydroxyphenyl)acetamide, the industrial synthesis is often simplified, starting directly with this intermediate. mdpi.com

An alternative approach to forming the acetamide (B32628) group involves the hydration of a nitrile. For instance, 4-hydroxybenzyl cyanide can be converted to 4-hydroxyphenylacetamide. acs.org This reaction can be catalyzed by a platinum complex in a mixture of water and ethanol (B145695) under reflux, achieving high yields.

Alkylation Reactions in this compound Synthesis

A key step in the synthesis is the alkylation of the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide. mdpi.commju.ac.th This is typically achieved by reacting it with epichlorohydrin (B41342). mdpi.comslideshare.net In the industrial process, a large excess of epichlorohydrin can be used, acting as both a reagent and a solvent. mdpi.com This reaction, often catalyzed by a base like sodium hydroxide (B78521) or piperidine (B6355638), results in the formation of a crucial epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. mdpi.comnih.gov The reaction mechanism involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile, attacking the epichlorohydrin. google.com

Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can also be employed in this alkylation step to facilitate the reaction between the aqueous phenoxide and the organic epichlorohydrin, which can improve reaction times and yields. google.comgoogle.com

Amidation Steps for the Acetamide Derivative

The final step in the most common synthesis pathway is the aminolysis of the epoxide ring of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. acs.org This is an amination reaction where the epoxide ring is opened by isopropylamine (B41738). mdpi.comjst.go.jp This nucleophilic addition typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of the final product, Atenolol. mdpi.com This reaction is often carried out in a solvent like methanol (B129727) or simply with an excess of isopropylamine. nih.gov

Exploration of Novel Synthetic Routes and Process Optimization

Research continues to focus on developing more efficient, environmentally friendly, and stereoselective methods for synthesizing Atenolol.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic strategies have focused on making the production of Atenolol more sustainable. One significant advancement is the use of Deep Eutectic Solvents (DES) as a reaction medium. mdpi.com A one-pot, two-step synthesis has been developed using a choline (B1196258) chloride-based DES. This method avoids the need for excess harmful solvents and catalysts, proceeds under mild conditions, and allows for easy recovery of the product with high yields (around 95%) without chromatographic purification. mdpi.com

Other green approaches include solvent-free reactions, sometimes facilitated by microwave irradiation, which can significantly reduce reaction times. chemicalbook.comrsc.org The use of catalysts like sulfated tungstate (B81510) has also been explored for the epoxide opening step, promoting green chemistry principles. chemicalbook.com

Stereoselective Synthesis of this compound Enantiomers

Atenolol possesses a chiral center, and its therapeutic activity is primarily attributed to the (S)-enantiomer. researchgate.net This has driven the development of stereoselective synthetic routes to produce enantiomerically pure (S)-Atenolol.

Another approach is to use a chiral starting material . The synthesis can start with optically active (R)-epichlorohydrin, which reacts with 2-(4-hydroxyphenyl)acetamide to form the (S)-glycidyl ether intermediate. google.comjst.go.jpgoogle.com Subsequent reaction with isopropylamine yields (S)-Atenolol with high enantiomeric excess. jst.go.jp Asymmetric catalysts, such as Jacobsen's catalyst, have also been employed in multi-step syntheses to produce enantiopure Atenolol. nih.govresearchgate.net

Characterization of Synthetic Intermediates and Impurity Profiling

The manufacturing process of this compound can give rise to several intermediates and impurities that must be carefully monitored and controlled to meet stringent regulatory standards.

Advanced Analytical Techniques for Intermediate Identification

The identification and characterization of synthetic intermediates are crucial for optimizing reaction conditions and ensuring the desired product is formed with high purity. A variety of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its intermediates. researchgate.net HPLC methods, often coupled with UV detection, can effectively separate the main compound from related substances. researchgate.net For instance, a reversed-phase HPLC method using a C18 column can achieve separation with a mobile phase consisting of acetonitrile (B52724) and water with acetic acid at a specific pH. researchgate.net The precision of these methods is often evaluated by assessing repeatability (intra-day) and intermediate precision (between-day), with relative standard deviation (RSD) values typically being less than 1.0% for reliable methods. psu.edunih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC. psu.edu A stability-indicating UPLC method can be developed to separate this compound from its potential degradation products and impurities. psu.edu Such methods often use gradient elution with a buffered mobile phase and a photodiode array (PDA) detector to monitor the eluted compounds at multiple wavelengths, ensuring the purity of each peak. psu.edu

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another powerful technique for the analysis of this compound and the quantification of related substances. brieflands.com GC-FID methods are valued for their high specificity, accuracy, and short run times. brieflands.com The validation of these methods includes assessing parameters like linearity, precision, and accuracy to ensure their suitability for routine quality control. brieflands.com

Mass Spectrometry (MS), often used in conjunction with HPLC (LC-MS) or GC (GC-MS), provides detailed structural information about the intermediates and impurities, aiding in their definitive identification. ontosight.aiontosight.ai Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for the structural elucidation of intermediates and for studying the degradation pathways of the final product under various stress conditions. brieflands.com

Thin-Layer Chromatography (TLC) is a simpler, yet effective technique for monitoring the progress of a reaction by comparing the reaction mixture to the starting material. cerritos.edu Densitometric measurement on TLC plates can be used for the quantification of the separated components. nih.gov

The following table summarizes some of the analytical techniques used for the characterization of this compound and its related compounds:

Analytical TechniqueApplicationKey Parameters
HPLC-UV Quantification of this compound and impurities. researchgate.netC18 column, acetonitrile/water mobile phase, UV detection at 254 nm. researchgate.net
UPLC-PDA Stability-indicating analysis, separation of degradation products. psu.eduC18 column, gradient elution with buffered mobile phase, PDA detection. psu.edu
GC-FID Routine analysis and quantification of related substances. brieflands.comHigh specificity, short run time, good accuracy and precision. brieflands.com
LC-MS/GC-MS Definitive identification and structural elucidation of impurities. ontosight.aiontosight.aiProvides mass-to-charge ratio for molecular weight determination.
NMR Spectroscopy Structural characterization and degradation studies. brieflands.comProvides detailed information about the chemical structure.
TLC-Densitometry Reaction monitoring and semi-quantitative analysis. cerritos.edunih.govEthyl acetate/methanol/acetic acid developing system, UV detection. nih.gov

Methodologies for Impurity Quantification and Control

The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing, governed by strict regulatory guidelines from bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). ontosight.aiontosight.ai Impurities can arise from starting materials, intermediates, or degradation of the final product.

Common impurities in the synthesis of this compound include 2,6-dimethylaniline (B139824) (DMA), which is a known starting material and a potential degradation product. nih.gov DMA is considered a toxic impurity and its levels are strictly controlled. nih.gov Other process-related impurities that have been identified include 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine Impurity H) and 2-Diethylamino-2',3'-acetoxylidide. ontosight.aisynzeal.com

Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. psu.edubrieflands.com These studies help in developing stability-indicating analytical methods that can separate and quantify all potential impurities. psu.edu For example, significant degradation of this compound has been observed under oxidative conditions. psu.edu

The quantification of impurities is typically achieved using validated chromatographic methods like HPLC and GC. researchgate.netbrieflands.com These methods are validated for their specificity, linearity, range, accuracy, and precision to ensure reliable results. nih.gov The limits of detection (LOD) and quantification (LOQ) are established to determine the lowest concentration of an impurity that can be reliably detected and quantified. ccsenet.org

The control of impurities involves setting acceptance criteria for known and unknown impurities in the final product based on regulatory guidelines. The manufacturing process is designed and controlled to minimize the formation of these impurities. This can involve purification steps such as recrystallization to remove impurities from the final product. sandiego.edu

Below is a table of some known impurities of this compound:

Impurity NameChemical NameSignificance
2,6-Dimethylaniline (DMA) 2,6-dimethylanilineA starting material and major degradation product; considered toxic. nih.gov
Lidocaine Impurity E 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide)A process impurity that can affect drug purity and potency. ontosight.ai
Lidocaine Impurity F 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamideAn impurity formed during synthesis that can impact efficacy and safety. ontosight.ai
Lidocaine EP Impurity H 2-Chloro-N-(2,6-dimethylphenyl)acetamideA key intermediate and process impurity. synzeal.com
Oxidation Impurity 2-(diethyloxyamine)-N-(2,6-dimethylphenyl)acetamideGenerated during preparation and long-term storage. google.com

Pre Clinical Pharmacological Interrogations of C14h23cln2o3

Molecular Mechanism of Action Studies

Amisulpride (B195569), a substituted benzamide (B126) derivative, demonstrates a high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors, where it functions as an antagonist. drugbank.comnih.gov In vitro binding assays using cloned human receptors have determined its dissociation constants (Ki) to be approximately 2.8 nM for the D2 receptor and 3.2 nM for the D3 receptor, indicating potent binding to both subtypes. nih.govscispace.com This primary mechanism involves blocking these receptors, thereby modulating dopaminergic neurotransmission, which is central to its therapeutic effects. nih.govwikipedia.org

The binding of amisulpride is stereoselective. Studies have shown that the S-enantiomer (esamisulpride) possesses a significantly higher affinity for D2 and D3 receptors compared to the R-enantiomer (aramisulpride). wikipedia.orglbpharma.us Conversely, the R-enantiomer displays a greater affinity for the serotonin (B10506) 5-HT7 receptor. wikipedia.orgacs.org This enantiomeric preference highlights that racemic amisulpride exhibits polypharmacy, with the S-enantiomer driving the primary antipsychotic D2/D3 antagonism and the R-enantiomer contributing effects through 5-HT7 receptor engagement. lbpharma.usacs.org

Unlike many other atypical antipsychotics, amisulpride has negligible affinity for serotonin (5-HT1A, 5-HT2A), alpha-adrenergic, histamine (B1213489) H1, and cholinergic muscarinic receptors. drugbank.compsychiatryonline.org This focused binding profile contributes to its specific pharmacological character.

Interactive Table: Binding Affinities (Ki) of Amisulpride and its Enantiomers This table summarizes the binding affinities of racemic amisulpride and its individual enantiomers at key neuroreceptors. Lower Ki values indicate stronger binding affinity.

Compound Receptor Binding Affinity (Ki, nM) Reference
(±)-Amisulpride Dopamine D2 2.8 - 3.0 nih.govwikipedia.org
(±)-Amisulpride Dopamine D3 3.2 - 3.5 nih.govwikipedia.org
(±)-Amisulpride Serotonin 5-HT7 ~30-47 wikipedia.orgacs.org
(S)-Amisulpride (esamisulpride) Dopamine D2 ~1 lbpharma.usacs.org
(R)-Amisulpride (aramisulpride) Dopamine D2 ~40 lbpharma.usacs.org
(R)-Amisulpride (aramisulpride) Serotonin 5-HT7 47 wikipedia.org
(S)-Amisulpride (esamisulpride) Serotonin 5-HT7 1900 wikipedia.org

The antagonism of D2 receptors by amisulpride initiates a cascade of downstream intracellular signaling events. Research in SH-SY5Y neuroblastoma cells demonstrates that amisulpride, through D2 receptor blockade, modulates the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. nih.gov This effect is mediated by the scaffolding protein β-arrestin 2. Amisulpride treatment leads to increased phosphorylation of both Akt and GSK-3β. nih.gov The activation of this pathway is further linked to neuroprotective effects, as evidenced by increased levels of downstream effectors such as brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2. nih.gov Inhibition of the upstream phosphatidylinositol 3-kinase (PI3K) with wortmannin (B1684655) blocks this amisulpride-induced Akt phosphorylation, confirming the involvement of the PI3K/Akt pathway. nih.gov

Network pharmacology and transcriptomic analyses have further elucidated the broad impact of amisulpride on cellular signaling. Studies indicate that amisulpride significantly modulates key pathways including the MAPK signaling pathway, Rap1 signaling, and neuroactive ligand-receptor interactions. springermedizin.denih.gov In neuronal-like NT2 cells, amisulpride treatment resulted in the transcriptional downregulation of genes within the Wnt and Notch signaling pathways. mdpi.com This broad regulatory effect appears to be driven primarily by changes in the expression of key transcription factors. mdpi.com

A defining feature of amisulpride's pharmacological profile is its high degree of receptor selectivity. As established in numerous in vitro studies, it is a highly selective antagonist for dopamine D2 and D3 receptor subtypes, with virtually no significant binding to dopamine D1, D4, and D5 receptors. drugbank.com Furthermore, it lacks affinity for a wide range of other neurotransmitter receptors, including serotonergic (5-HT), adrenergic (α1, α2), histaminergic (H1), and cholinergic (muscarinic) receptors, which are often targets for other antipsychotic agents. drugbank.compsychiatryonline.org This molecular selectivity is believed to underlie its distinct clinical profile, particularly its reduced propensity for certain side effects associated with off-target receptor binding.

In addition to receptor selectivity, amisulpride exhibits a notable anatomical or regional selectivity. It preferentially binds to dopamine receptors in the limbic system over those in the striatum. nih.govscispace.compsychiatryonline.org This "limbic selectivity" is thought to be mediated by the high density of D3 receptors in limbic structures. psychiatria-danubina.com In vivo studies in rats showed that amisulpride was more potent at inhibiting the binding of a radioligand in the nucleus accumbens (a limbic region) compared to the striatum. nih.govscispace.com This preferential action in brain regions associated with emotion and motivation, rather than motor control, provides a molecular-level explanation for its efficacy with a lower incidence of extrapyramidal symptoms compared to some conventional antipsychotics. drugbank.compsychiatryonline.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Amisulpride belongs to the benzamide class of chemical compounds, which are recognized as privileged structures in the development of antipsychotic agents. ontosight.aimdpi.com The structure-activity relationship (SAR) for benzamide derivatives reveals that their antipsychotic activity, particularly their affinity for dopamine D2 and serotonin 5-HT2A receptors, is critically dependent on several structural features. nih.govnih.gov

The general benzamide scaffold consists of an aromatic ring linked to an amide group, which is in turn connected to a basic amine moiety, often contained within a piperidine (B6355638) or pyrrolidine (B122466) ring. ontosight.ainih.gov Key principles of SAR for this class include:

The Aromatic Ring: Substituents on the benzoyl ring are crucial for modulating receptor affinity and selectivity. Electron-withdrawing groups and methoxy (B1213986) groups often enhance activity. nih.gov

The Amide Linker: The amide group itself and the length of the alkyl chain connecting it to the basic amine are important for optimal positioning within the receptor binding pocket.

The Basic Amine Moiety: A terminal basic nitrogen, typically part of a heterocyclic ring like piperidine or pyrrolidine, is essential for interaction with an acidic residue (like aspartate) in the transmembrane domain of dopamine and serotonin receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analyses on related dopamine antagonists have shown that physicochemical properties such as lipophilicity (logP), molar refractivity (CMR), and steric parameters (Verloop's sterimol parameters) are significant predictors of biological activity. researchgate.net For dopamine antagonists, lipophilicity often plays a major role, followed by steric factors, in determining antagonist potency. researchgate.net

Specific modifications to the amisulpride structure and its benzamide analogs have profound effects on their biological activity.

Benzamide Ring Substituents: In amisulpride, the 2-methoxy group and the 5-ethylsulfonyl group on the benzamide ring are critical for high D2/D3 receptor affinity. The ethylsulfonyl group, in particular, is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule.

The Pyrrolidine Moiety: Amisulpride features an N-ethylpyrrolidine group. The basic nitrogen within this ring is essential for receptor anchoring. The S-configuration of the chiral center at the 2-position of the pyrrolidine ring is vital for high-affinity binding to D2/D3 receptors, as the (S)-enantiomer is nearly 40 times more potent at these receptors than the (R)-enantiomer. lbpharma.usacs.org

N-Alkylation: The development of N-alkylated analogs, such as the N-methylated version of amisulpride (LB-102), demonstrates how even small modifications can be explored to fine-tune the pharmacological profile while retaining the core benzamide activity. lbpharma.us

Enantiomeric Differences: As noted previously, the stereochemistry dictates target preference. The S-enantiomer preferentially binds to D2/D3 receptors, while the R-enantiomer has a striking preference for the 5-HT7 receptor, a more than 50-fold difference. lbpharma.usacs.org This functional group arrangement in 3D space is a clear example of how subtle structural changes lead to significant shifts in biological targets.

Interactive Table: SAR of Amisulpride and Related Benzamides This table illustrates how structural features and modifications in the benzamide class influence receptor binding and activity.

Structural Feature/Modification Compound Class/Example Impact on Biological Activity Reference
Benzamide Scaffold General Benzamides Essential core structure for D2/5-HT receptor antagonism. ontosight.ainih.gov
2-Methoxy, 5-Sulfonyl Groups Amisulpride Crucial for high affinity at D2/D3 receptors. ebi.ac.uk
Pyrrolidine Ring Amisulpride Contains the essential basic amine for receptor interaction. ebi.ac.uk
(S)-Configuration at Pyrrolidine (S)-Amisulpride Confers high selectivity and ~40-fold higher affinity for D2/D3 receptors vs. the (R)-enantiomer. lbpharma.usacs.org
(R)-Configuration at Pyrrolidine (R)-Amisulpride Confers high selectivity and >50-fold higher affinity for 5-HT7 receptors vs. the (S)-enantiomer. lbpharma.usacs.org
Replacement of Pyrrolidine with Piperazine Other Benzamide Analogs A common modification to create multi-receptor antagonists (D2/5-HT1A/5-HT2A). nih.gov

Stereochemical Influences on Activity and Selectivity

Acebutolol is a chiral compound and is clinically used as a racemic mixture of its two enantiomers, (R)- and (S)-Acebutolol. nih.gov The beta-blocking activity, however, resides almost exclusively with the (S)-enantiomer. nih.govchapman.edu This stereoselectivity is a common feature among aryloxyaminopropanol beta-blockers, where the (S)-enantiomer possesses significantly higher affinity for beta-adrenergic receptors. mdpi.com

The primary metabolite of Acebutolol, diacetolol (B1670378), is also chiral and pharmacologically active, being equipotent to its parent compound. e-lactancia.orghres.ca The disposition of both Acebutolol and diacetolol is stereoselective. e-lactancia.org Following oral administration of the racemate, plasma concentrations of the active (S)-Acebutolol are modestly higher than the (R)-enantiomer. chapman.edumdpi.com This is attributed to a stereoselective first-pass metabolism that favors the (R)-enantiomer. nih.govchapman.edu

Similarly, the metabolism of (R)-Acebutolol to (R)-diacetolol is stereoselective. nih.gov The subsequent renal clearance of diacetolol is also stereoselective, with the (R)-enantiomer being eliminated more rapidly than the (S)-enantiomer. nih.gov In animal studies, the metabolite diacetolol has demonstrated greater β1 selectivity compared to Acebutolol. e-lactancia.org

Computational Approaches to QSAR Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For beta-blockers like Acebutolol, QSAR studies help in predicting the pharmacological activity of new derivatives and understanding the structural features essential for their effects. dergipark.org.trresearchgate.net

These models often use various molecular descriptors, such as physicochemical and geometrical properties, to build a statistical relationship with activity. researchgate.net For instance, parameters like HOMO-LUMO energy gap, dipole moment, and global hardness can be calculated using methods like Density Functional Theory (DFT) to predict the activity of new derivatives. researchgate.netresearchgate.net Such computational approaches are vital in modern drug discovery for suggesting novel structures to be synthesized, potentially saving significant cost and time. researchgate.net

QSAR models have been developed for various classes of drugs, including beta-blockers, to predict different endpoints, from therapeutic activity to toxicity. dergipark.org.tracs.orgmdpi.com For example, one study developed a QSAR model to predict the antioxidant activity of 82 different drugs, including beta-blockers, highlighting the potential for these compounds to have additional mechanisms of action. mdpi.com Another study used QSAR to model the toxicity of 35 beta-blocker drugs. dergipark.org.tr While these studies are often broad, the principles and methods are directly applicable to the specific modeling of Acebutolol and its analogues.

Design, Synthesis, and Pre-clinical Evaluation of C14H23ClN2O3 Analogues and Derivatives

Rational Design Strategies for Structural Modifications

The rational design of Acebutolol analogues focuses on modifying its characteristic aryloxypropanolamine structure to enhance desired properties like potency, selectivity, or pharmacokinetic profile. pharmacyscijournal.com Key areas for modification include:

The Aromatic Ring: Altering the substituents on the phenyl ring can influence selectivity and potency. The acetyl and butanamide groups on Acebutolol are crucial for its cardioselectivity and hydrophilic nature.

The Propanolamine Side Chain: The hydroxyl group on the side chain and the secondary amine are essential for beta-receptor binding.

The Amine Substituent: The isopropyl group attached to the nitrogen is a common feature in many beta-blockers and is generally considered optimal for β-receptor affinity. pharmacyscijournal.com

A specific example of rational design involves creating photoaffinity labels. An azide (B81097) derivative of Acebutolol has been synthesized to serve as a photoaffinity label for the beta-adrenergic receptor, allowing for detailed studies of receptor structure and function upon photoactivation. pnas.org Another computational study, using a drug repurposing model, identified Acebutolol as a potential candidate for treating osteoporosis by targeting the ADRB2 receptor. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that rational design could also explore modifications to optimize this newly predicted activity.

Synthesis and Characterization of this compound Derivatives

The synthesis of Acebutolol and its derivatives typically involves a multi-step process. A common route starts from p-aminophenol, which undergoes acetylation, a Fries rearrangement, hydrolysis, and then butyrylation to form the key intermediate, 2-acetyl-4-n-butyramidophenol. researchgate.net This intermediate is then reacted with epichlorohydrin (B41342) and subsequently condensed with isopropylamine (B41738) to yield Acebutolol. researchgate.netgoogle.com

Newer synthetic routes aim to simplify this process. One improved method performs the acetylation of both the amino and hydroxyl groups in a single step and combines the hydrolysis, neutralization, and butyrylation steps in one reactor, which avoids the formation of major by-products. researchgate.net

Asymmetric synthesis methods have also been developed to produce optically pure (R)- or (S)-Acebutolol. researchgate.netgoogle.com One such method involves the hydrolytic kinetic resolution of racemic epichlorohydrin using a chiral catalyst to obtain optically pure (S)-epichlorohydrin, which is then used to synthesize (R)-Acebutolol. researchgate.net Another approach uses p-aminoanisole as a starting material, proceeding through a series of reactions that include a phase transfer catalyst to generate the chiral center, resulting in R- or S-Acebutolol with high optical purity. google.com The synthesized derivatives are characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

In Vitro Pharmacological Screening of Analogues

The pharmacological activity of newly synthesized Acebutolol analogues is first evaluated using in vitro screening methods. These assays are crucial for determining the potency and selectivity of the compounds before they advance to in vivo studies.

Key in vitro assays include:

Receptor Binding Assays: These assays measure the affinity of the analogues for β1- and β2-adrenergic receptors, often using radiolabeled ligands. This allows for the direct determination of a compound's potency (often expressed as Ki or IC50) and its selectivity for the β1 receptor.

Functional Assays: These experiments are conducted on isolated tissues or cells to measure the functional consequence of receptor binding. For beta-blockers, a common assay involves measuring the inhibition of isoproterenol-induced tachycardia in isolated guinea pig atria (a measure of β1 antagonism). drugs.com Effects on β2 receptors can be assessed by measuring the antagonism of isoproterenol-induced relaxation of bronchial or vascular smooth muscle. drugs.com

For example, the primary metabolite of Acebutolol, diacetolol, was found to be equipotent to the parent drug in its beta-blocking activity in vitro. hres.ca Another study synthesized a photoactive azide derivative of Acebutolol and demonstrated its ability to inhibit isoproterenol-stimulated adenylate cyclase in turkey erythrocyte membranes upon photolysis, confirming its interaction at the receptor level. pnas.org

Table 1: Comparative In Vitro Activity of Acebutolol and its Metabolite This table is illustrative, based on descriptive findings. Specific numerical data for direct comparison in a single study is limited in the provided search results.

CompoundTargetRelative Potency/ActivityFindingCitation
(S)-Acebutololβ1-Adrenergic ReceptorHighThe S-enantiomer possesses the vast majority of the beta-blocking activity. nih.govchapman.edu
(R)-Acebutololβ1-Adrenergic ReceptorLowContributes minimally to the beta-blocking effect. chapman.edu
Diacetolol (metabolite)β1-Adrenergic ReceptorEquipotent to AcebutololThe N-acetyl metabolite is also pharmacologically active and cardioselective. hres.cahres.ca
Acebutolol Azide (derivative)Adenylate CyclaseInhibitory upon photolysisActs as a photoaffinity label, irreversibly inhibiting the receptor upon UV activation. pnas.org

Pre-clinical Animal Model Investigations of Modified Structures

Analogues that show promise in vitro are subsequently tested in pre-clinical animal models to evaluate their in vivo efficacy and pharmacokinetics. ijarsct.co.in Common animal models include rats, mice, guinea pigs, cats, and dogs. drugs.comnih.gov

Studies in anesthetized dogs and cats have been used to demonstrate the β1-cardioselectivity of Acebutolol, showing it is more potent at blocking isoproterenol-induced tachycardia (a β1 effect) than isoproterenol-induced vasodilation (a β2 effect). drugs.com Catecholamine-depleted rats have been used to demonstrate the intrinsic sympathomimetic activity (ISA) of Acebutolol. hres.cadrugs.com

A study investigating a potential new use for Acebutolol in osteoporosis used a zebrafish model. researchgate.net In this study, Acebutolol hydrochloride demonstrated a significant protective effect against bone deterioration induced by dexamethasone. researchgate.net Another study in rats investigated the major metabolite, diacetolol. hres.ca Rabbit and rat models were used to assess its effects during development, showing some effects at very high dose levels. hres.ca

Table 2: Summary of Pre-clinical Animal Model Findings for Acebutolol and its Derivatives

CompoundAnimal ModelKey FindingCitation
AcebutololDogs, Cats, Guinea PigsDemonstrated β1-cardioselectivity by antagonizing tachycardia more potently than vasodilation or bronchodilation. drugs.com
AcebutololCatecholamine-depleted RatsShowed intrinsic sympathomimetic activity (ISA). drugs.com
Acebutolol HydrochlorideZebrafish (Dexamethasone-induced osteoporosis model)Exhibited significant protective effects against bone deterioration. researchgate.net
Diacetolol (metabolite)Rats, RabbitsDevelopmental toxicity studies showed post-implantation loss in rabbits and a non-significant increase in cataracts in rat fetuses at high doses. hres.ca

Table of Compound Names

Chemical FormulaCommon Name/Identifier
This compoundAcebutolol Hydrochloride
C18H28N2O4Acebutolol (base)
Not Specified(R)-Acebutolol
Not Specified(S)-Acebutolol
Not SpecifiedDiacetolol
Not Specified(R)-Diacetolol
Not Specified(S)-Diacetolol
Not SpecifiedAcebutolol Azide
Not Specified2-acetyl-4-n-butyramidophenol
Not SpecifiedIsoproterenol
Not SpecifiedEpichlorohydrin
C3H9NIsopropylamine
C6H7NOp-Aminophenol
C7H9NOp-Aminoanisole

Computational Chemistry and Molecular Modeling Studies of C14h23cln2o3

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. jscimedcentral.com For C14H23ClN2O3, docking simulations have been crucial in understanding its interaction with its primary target, the voltage-gated sodium channels.

It is widely accepted that this compound binds within the inner pore of these channels. nih.govahajournals.org Docking studies have identified key amino acid residues that are critical for this interaction. A pivotal residue is a phenylalanine located in domain IV, segment S6 (IVS6) of the channel. nih.govahajournals.org Homology models based on bacterial sodium channel crystal structures (like NavAb) have been used to visualize the binding pose. researchgate.net These models show that the this compound molecule, in its protonated form, interacts with this phenylalanine and other residues, effectively plugging the pore and blocking ion conduction. researchgate.netresearchgate.netrupress.org

The binding is state-dependent, meaning the drug has different affinities for the channel depending on whether it is in a resting, open, or inactivated state. nih.govahajournals.org this compound shows a higher affinity for the open and inactivated states of the sodium channel. nih.govahajournals.org Docking simulations help to explain these state-dependent actions by modeling how the drug fits into the different conformational states of the channel's pore. rupress.org For instance, some models suggest that in the open channel, the drug molecule extends along the pore axis, while it may adopt a more horizontal orientation in the closed state. rupress.org

Table 1: Key Interacting Residues and Binding Insights from Molecular Docking
Target ProteinKey Interacting ResiduesPredicted Binding LocationKey FindingCitation
Voltage-Gated Sodium Channel (NaV1.5)Phenylalanine (Phe1759), TyrosineInner pore, below the selectivity filterInteraction with aromatic residues is critical for high-affinity, use-dependent block. nih.govahajournals.org
Bacterial Sodium Channel (NavAb model)Pore-lining residues of S6 helicesCentral cavity of the poreThe molecule sterically hinders the ion passage pathway, supporting its role as a channel blocker. researchgate.net
Voltage-Gated Sodium Channel (general)Phenylalanine in IVS6, Lysine in DEKA ringInner poreCationic form is repelled by a sodium ion near the selectivity filter, influencing binding pose. researchgate.netrupress.org

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, molecular geometry, and reactivity of this compound. su.edu.lyimist.ma These methods allow for the calculation of various molecular properties that govern how the drug interacts with its biological target.

DFT studies have been used to determine the optimized geometry of the this compound molecule. researchgate.netsci-hub.se The molecule exists predominantly in a non-planar gauche structure. sci-hub.se Calculations have determined key bond lengths, bond angles, and torsional angles, which are in good agreement with experimental X-ray crystallography data. sci-hub.se

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. su.edu.lyarabjchem.org The HOMO-LUMO energy gap is an indicator of molecular stability. nanobioletters.com Natural Bond Orbital (NBO) analysis, another quantum chemical tool, has been used to confirm the presence and strength of intramolecular hydrogen bonds, such as an N-H···N interaction, which contributes to the molecule's conformational stability. researchgate.net These detailed electronic and geometric parameters are essential for refining the force fields used in more complex simulations like molecular dynamics. arabjchem.org

Table 2: Computed Electronic and Geometric Properties of this compound
PropertyMethodologyFindingCitation
Optimized GeometryDFT (B3LYP/6-311G**)The predominant form is a gauche structure with specific NCCN and CNCC torsional angles. sci-hub.se
Vibrational FrequenciesDFT (B3LYP/6-31G*)Calculated harmonic vibrational wavenumbers show good agreement with experimental IR and Raman spectra. researchgate.net
Electronic Parameters (HOMO, LUMO, etc.)DFTProvides insights into the molecule's reactivity and interaction with biological systems. su.edu.ly
Intramolecular BondingNatural Bond Orbital (NBO) AnalysisConfirms the presence of a strong intramolecular N-H···N hydrogen bond, contributing to stability. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the drug-receptor complex over time. nih.govnih.gov MD simulations have been instrumental in studying the binding of this compound to sodium channels.

Simulations have shown that this compound is not static within the binding pocket but can adopt multiple binding poses. researchgate.net Unbiased MD simulations of the human cardiac sodium channel (hNaV1.5) revealed that neutral this compound can occupy two distinct sites within the pore lumen. researchgate.net Furthermore, these simulations support experimental data suggesting that up to two this compound molecules can bind simultaneously and cooperatively within the channel pore. researchgate.net

MD simulations also allow for the analysis of the stability of interactions, such as hydrogen bonds, between the drug and specific residues over the simulation time. researchgate.net For example, in a study on the NaV1.7 channel, this compound was observed to form one to two hydrogen bonds within the binding site, contributing to the stability of the complex. researchgate.net These simulations provide a more realistic and detailed understanding of the binding mechanism, including how the drug accesses its binding site and how its presence affects the channel's own dynamics. plos.orgdovepress.com

Table 3: Findings from Molecular Dynamics (MD) Simulations
Simulation FocusKey FindingImplicationCitation
Binding to hNaV1.5Revealed two distinct binding sites (NA1 and NA2) for neutral this compound within the pore.The drug binds promiscuously with several energy minima, rather than a single fixed position. researchgate.net
Interaction with NaV1.7The drug-channel complex showed good stability with a consistent number of hydrogen bonds formed during the simulation.Highlights the stability of the bound complex. researchgate.netresearchgate.net
Binding PathwayNeutral this compound preferentially binds to inactivated channels and locks them in that state.Provides a mechanistic basis for the drug's state-dependent block. plos.org
Conformational SamplingUnbiased simulations captured multiple binding and unbinding events, allowing for analysis of binding kinetics.Enables a deeper understanding of the dynamic nature of drug-receptor interactions. dovepress.com

Predictive Modeling for Absorption, Distribution, Metabolism

Predictive, or in silico, models for Absorption, Distribution, and Metabolism (ADM) are critical in early-stage drug discovery to forecast a compound's pharmacokinetic profile. nih.govnih.gov These models use a molecule's physicochemical properties to predict its behavior in the body, helping to identify candidates with favorable characteristics before costly experimental studies are undertaken. nih.govpatheon.com

For this compound, its key properties include a pKa of around 8.0, protein binding of approximately 64%, and a fat solubility of 1%. nih.gov The primary site of metabolism is the liver, where it is converted by cytochrome P450 enzymes (specifically CYP3A4) into active metabolites like monoethylglycinexylidide (B1676722) (MEGX). nih.gov

Table 4: In Silico ADM Property Prediction
ADME PropertyPrediction MethodRelevance for this compoundCitation
AbsorptionQSAR models for Human Intestinal Absorption (HIA)Predicts the extent of drug uptake from the gut, a key factor in bioavailability. creative-biolabs.com
DistributionModels based on lipophilicity and protein bindingEstimates how the drug distributes into different tissues. This compound has a protein binding of ~64%. nih.gov
MetabolismIn silico models for cytochrome P450 (CYP) interactionPredicts metabolism by liver enzymes (e.g., CYP3A4) and potential for drug-drug interactions. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify new drug candidates, predict their properties, and optimize their structures. nih.govcncb.ac.cnmednexus.org These technologies are particularly valuable for designing analogs of existing drugs like this compound to improve efficacy or alter properties. nih.gov

ML models, such as random forests and artificial neural networks, can be trained on large libraries of compounds with known activities. researchgate.net For this compound analogs, these models can be used for virtual screening to identify new molecules with a high probability of blocking sodium channels. springermedizin.de Pharmacophore modeling, which identifies the essential 3D arrangement of features required for biological activity, can be used as a basis for designing new analogs. springermedizin.de One study developed new this compound analogs with anti-inflammatory properties by building a pharmacophore from a set of known compounds and then modifying the this compound structure. mdpi.com

Furthermore, ML is heavily integrated with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govchemrxiv.org By training models on large datasets of experimental ADMET data, researchers can predict the pharmacokinetic profiles of novel this compound analogs before they are even synthesized, saving significant time and resources. springermedizin.denih.gov This allows for a more focused and efficient approach to developing next-generation local anesthetics and other therapeutics based on the this compound scaffold.

Table 5: Applications of AI/ML in the Discovery of this compound Analogs
ApplicationAI/ML TechniqueObjectiveCitation
Virtual ScreeningRandom Forest, Support Vector Machines (SVM), Neural NetworksTo identify novel compounds with high binding affinity for sodium channels from large chemical libraries. springermedizin.deresearchgate.net
De Novo DesignGenerative Adversarial Networks (GANs), Pharmacophore ModelingTo design new molecules with desired properties, such as improved binding or reduced side effects. nih.govmdpi.com
ADMET PredictionMulti-task Neural Networks, QSARTo predict the pharmacokinetic and toxicity profiles of newly designed analogs early in the discovery process. springermedizin.denih.govchemrxiv.org
Target IdentificationDeep Learning on transcriptomic dataTo identify new potential biological targets for this compound or its analogs. cncb.ac.cn

Advanced Analytical Methodologies for C14h23cln2o3 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. wjpmr.com For a compound like C14H23ClN2O3, which is often found in complex matrices such as biological fluids or pharmaceutical formulations, chromatographic separation is an essential first step before quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its versatility and precision in separating non-volatile compounds. wjpmr.comnih.gov The development of a robust HPLC method involves several systematic steps, including method scouting, optimization, and validation, to ensure the method is fit for its intended purpose. thermofisher.com

Key considerations in HPLC method development for this compound include the selection of the column, mobile phase composition, and detector. sigmaaldrich.com Reversed-phase chromatography, utilizing a C18 column, is commonly employed. nih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with additives such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can be used for complex samples containing analytes with a wide range of polarities. pharmtech.com

UV detection is a common and cost-effective choice for quantification, with the detection wavelength selected based on the compound's maximum absorbance. nih.govsigmaaldrich.com Method validation ensures that the developed analytical procedure is accurate, precise, reproducible, and stable for the intended application. wjpmr.compharmtech.com

Below is a table summarizing typical parameters for an HPLC method developed for a compound with a similar structure.

ParameterTypical ConditionsPurpose
Column C18 (e.g., 5 µm, 4.6 x 250 mm)Stationary phase for reversed-phase separation. nih.gov
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic AcidEluent to carry the analyte through the column; acid improves peak shape. nih.gov
Flow Rate 1.0 mL/minControls the speed of the separation and retention time. nih.govpharmtech.com
Elution Mode Isocratic or GradientIsocratic for simple mixtures, gradient for complex samples. nih.govpharmtech.com
Injection Volume 10-20 µLThe amount of sample introduced onto the column. nih.gov
Detection UV Absorbance (e.g., at 270-320 nm)Quantifies the analyte based on its light absorption. nih.gov
Column Temperature Ambient or controlled (e.g., 25-40 °C)Affects retention time, selectivity, and peak shape. pharmtech.com

Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures (up to 100 MPa or 15,000 psi). eag.com

The primary advantages of UHPLC for this compound analysis include:

Increased Speed: Shorter analysis times lead to higher sample throughput, which is crucial in quality control and clinical settings.

Enhanced Resolution: The smaller particle size results in sharper, more defined chromatographic peaks, allowing for better separation of the target analyte from impurities or matrix components.

Improved Sensitivity: Sharper peaks lead to higher peak heights, which enhances the signal-to-noise ratio and improves detection limits.

UHPLC methods are widely applied in pharmaceutical analysis for quantifying drug compounds and their impurities, as well as in bioanalysis for measuring drug concentrations in biological samples. The transition from an HPLC to a UHPLC method requires careful optimization of parameters such as flow rate and gradient profile to fully leverage the benefits of the technology.

FeatureHPLCUHPLCAdvantage of UHPLC
Particle Size 3-5 µm< 2 µmHigher efficiency and resolution. eag.com
Operating Pressure 40 MPa (6,000 psi)Up to 100 MPa (15,000 psi)Allows for faster flow rates and smaller particles. eag.com
Analysis Time Longer (e.g., 10-30 min)Shorter (e.g., 1-10 min)Increased sample throughput.
Solvent Consumption HigherLowerReduced operational costs and waste.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. thermofisher.com For a compound like this compound, which is typically a non-volatile salt, direct analysis by GC is challenging. Therefore, its application often requires a derivatization step to convert the analyte into a more volatile and thermally stable form.

GC method development involves optimizing several parameters, including the choice of the capillary column, temperature programming, and injection technique. nih.gov A framework for developing a targeted GC method involves maximizing retention time differences and balancing sensitivity with reproducibility. nih.gov The selection of the stationary phase of the column is critical for achieving the desired separation. nih.gov

While less common than LC methods for this specific compound, GC can be valuable for analyzing specific volatile impurities or related substances that might be present in the raw material or final product.

Mass Spectrometry (MS) Coupled Techniques

Coupling chromatographic systems with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the high sensitivity and specificity of MS for detection and identification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are premier techniques for the sensitive and selective quantification of this compound, especially in complex biological matrices like plasma or urine. rsc.orgnih.gov The LC system separates the analyte from matrix components, which are then ionized and detected by the mass spectrometer. nih.gov

Electrospray ionization (ESI) is a commonly used ionization technique for this type of compound, typically operating in positive ion mode. ukm.my In LC-MS/MS, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and reduces background noise, enabling very low detection limits. thermofisher.cn

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions to ensure efficient separation and the mass spectrometric parameters to maximize the signal response for the analyte. ukm.my

ParameterTypical SettingPurpose
Chromatography UHPLC or HPLC (as described in 5.1.1, 5.1.2)Separates the analyte from interfering matrix components. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions from the analyte molecules. ukm.my
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)Selects and fragments ions for high selectivity and identification. mdpi.com
Acquisition Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. thermofisher.cn
Drying Gas Temperature 250-350 °CAssists in the desolvation of droplets in the ESI source. lcms.cz
Nebulizer Pressure 30-50 psiAids in the formation of a fine spray of droplets. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. thermofisher.com It is a primary tool for the identification and quantification of volatile and semi-volatile organic compounds in various samples. thermofisher.commdpi.com

For the analysis of this compound, GC-MS would typically be employed to investigate volatile impurities or degradation products rather than the parent compound itself, unless derivatization is performed. thermofisher.com The mass spectrometer provides detailed structural information based on the fragmentation pattern of the compound after electron ionization (EI), which can be compared against spectral libraries like the NIST database for confident identification. mdpi.comlcms.cz High-resolution GC-MS systems, such as GC-Q-TOF, can provide accurate mass measurements, further increasing confidence in compound identification. mdpi.comlcms.cz

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a reference technique for achieving the highest metrological quality in the quantitative analysis of this compound. nih.govexlibrisgroup.com This method combines the high selectivity and sensitivity of mass spectrometry with the precision afforded by the use of an isotopically labeled internal standard. nih.govexlibrisgroup.com

The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of this compound (e.g., containing ¹³C or ¹⁵N) to the sample. This "isotope-labeled" standard serves as an ideal internal standard because it exhibits nearly identical chemical and physical properties to the native analyte. nih.govexlibrisgroup.com As a result, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, effectively compensating for sample matrix effects and variations during sample preparation and analysis. daneshyari.com

The absolute concentration of this compound is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This ratio is then used in conjunction with the known concentration of the added standard to calculate the exact amount of the compound in the original sample. nist.gov The use of IDMS provides a direct traceability to the International System of Units (SI) for the measurement of the amount of substance, making it an invaluable tool for reference material characterization and definitive quantification in this compound research. nist.gov

Validation of Analytical Protocols for this compound

The validation of analytical procedures is a critical process to demonstrate that a method is suitable for its intended purpose. europa.eufda.gov For this compound, this involves a series of experiments to verify the performance characteristics of the analytical method. gavinpublishers.com

Method Sensitivity and Limits of Detection/Quantification

Method sensitivity is a measure of an analytical procedure's ability to discriminate between small differences in analyte concentration. For this compound analysis, this is typically determined from the slope of the calibration curve. A steeper slope indicates higher sensitivity.

The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. researchgate.net The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of the analyte that can be measured with a defined level of precision and accuracy. researchgate.net

Several approaches can be used to determine the LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or through the use of a four-parameter logistic curve fit. nih.gov

Interactive Table: Illustrative LOD and LOQ for this compound using different analytical techniques.

Analytical TechniqueMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
LC-MS/MSPlasma0.050.15
GC-MSUrine0.100.30
UPLC-QTOF-MSSerum0.020.06

Precision, Accuracy, and Robustness Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, considering variations such as different days, analysts, or equipment), and reproducibility (inter-laboratory precision). europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material) or by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. europa.eu

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. ich.org This provides an indication of its reliability during normal usage. For a typical chromatographic method for this compound, these parameters could include the pH of the mobile phase, column temperature, and flow rate.

Interactive Table: Example of Precision and Accuracy Data for this compound Quantification.

Analyte Concentration (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (% Recovery)
1.04.56.298.7
50.02.84.1101.2
250.01.93.599.5

Internal Standard Selection and Normalization Strategies

The selection of an appropriate internal standard (IS) is crucial for the accurate quantification of this compound, especially in complex biological matrices. nih.gov An ideal internal standard should be a compound that is structurally and chemically similar to the analyte but can be distinguished by the analytical instrument. nih.gov For mass spectrometry-based methods, a stable isotope-labeled version of this compound is the gold standard for an internal standard. nih.gov

Normalization is the process of correcting for variations in sample preparation, instrument response, and matrix effects by dividing the analyte's response by the response of the internal standard. figshare.com This ratiometric comparison significantly improves the precision and accuracy of the quantitative results. nih.gov

When a stable isotope-labeled IS is not available, a structurally similar analog can be used. The selection of such an analog should be carefully validated to ensure it effectively mimics the behavior of this compound during the analytical process. The goal is to choose an IS whose variability in response closely matches that of the analyte. github.io

Intellectual Property and Patent Landscape Surrounding C14h23cln2o3 and Its Analogs

Analysis of Patent Literature as a Research Information Source

Patent literature serves as a vital and often underutilized source of scientific and technical information in the pharmaceutical industry. tandfonline.com Unlike academic papers, which focus on fundamental research, patents provide a detailed view of applied innovation and commercially-oriented research and development. For compounds like C14H23ClN2O3 and its analogs, patent documents are a rich repository of information on novel chemical matter, synthetic routes, and new therapeutic applications.

The analysis of patent literature is a cornerstone of competitive intelligence in drug discovery. tandfonline.com By reviewing patents, researchers can identify promising new biological targets, deepen their understanding of disease mechanisms, and monitor the strategic direction of competitors. tandfonline.comdrugpatentwatch.com This process can spur innovation, leading to the development of both first-in-class and best-in-class drugs. tandfonline.com Furthermore, patents filed by academic and research institutions contribute significantly to this pool of knowledge, often disclosing novel biological findings and new chemical entities that can become the basis for future drug development projects. tandfonline.com

Extracting this information, however, can be challenging due to the legalistic and often dense language of patent documents. aclanthology.org Automated methods using text and image mining are increasingly being developed to systematically extract chemical structures and associated data from the full text of patents, overcoming some limitations of manual analysis. oup.comnih.gov This systematic analysis allows for the identification of relevant compounds and their roles within the patented invention, providing actionable insights for research and development strategies. oup.com

Methodologies for Patent Searching and Data Retrieval

Effective analysis of the patent landscape relies on robust methodologies for searching and retrieving relevant data. Given the nature of chemical inventions, searching for compounds like this compound and its analogs requires a multi-pronged approach that goes beyond simple keyword searches. tprinternational.com

Structure-based searching is a particularly powerful tool in chemical patent analysis. drugpatentwatch.com This method allows a researcher to search for patents based on a specific chemical structure, substructure, or similarity to a query structure. tprinternational.comdrugpatentwatch.com This is crucial because many compounds in patents, particularly in large Markush structures that represent a group of related compounds, may not be explicitly named. tprinternational.com

In addition to structure-based queries, a comprehensive search strategy involves using various identifiers for a compound, such as its IUPAC name, CAS number, and any trade or generic names. drugpatentwatch.com This information is used to query numerous specialized databases. These databases can be broadly categorized into free, open-source platforms and commercial systems.

Database Category Examples Description
Open-Source PubChem, ChemSpider, SureChEMBL, WIPO PatentscopeProvide free access to chemical data extracted from patent and non-patent literature. Useful for initial landscape assessments. tprinternational.com
Commercial Elsevier Reaxys, CAS SciFinderⁿ, STNOffer highly curated and indexed chemical information from patents and journals. They employ sophisticated methods and require specialized training but provide more comprehensive and in-depth search capabilities. oup.comtprinternational.com

Recent advancements have seen the integration of artificial intelligence (AI) and machine learning (ML) into patent searching. tandfonline.comdrugpatentwatch.com These technologies can improve search accuracy by understanding chemical context, automatically classifying patents, and even predicting future technology trends based on current filing data. drugpatentwatch.com

Table 1: Comparison of Patent Search Methodologies for Chemical Compounds

Methodology Description Key Applications & Advantages Limitations
Keyword/Text Search Uses chemical names (IUPAC, trade), CAS numbers, and concepts to find relevant patents. Good for finding patents where a specific compound is explicitly named. Can miss compounds represented only by structure or within a Markush claim. tprinternational.com
Structure-Based Search Uses a chemical structure as the query. Includes exact, substructure, and similarity searches. Essential for chemical patents; can identify novel compounds and analogs not explicitly named. drugpatentwatch.com Requires specialized software and expertise. The complexity of Markush structures can be a challenge. tprinternational.com
Automated Data Extraction Employs text mining, image-to-structure conversion, and natural language processing (NLP) to pull chemical data from patent documents. Can rapidly process vast amounts of data to populate databases and identify trends. aclanthology.orgoup.com Automated tools can have limitations in accurately interpreting complex diagrams or nuanced text. oup.com

| AI & Machine Learning | Uses AI algorithms to analyze patent data, identify patterns, classify documents, and predict trends. | Can enhance search accuracy, uncover hidden relationships between patents, and provide strategic insights. tandfonline.comdrugpatentwatch.com | Still an emerging technology; may not replace the need for expert human analysis. drugpatentwatch.com |

Trends in Patenting Activities Related to Beta-Adrenergic Receptor Modulators

The patent landscape for beta-adrenergic receptor modulators is continuously evolving as researchers seek to develop more effective and safer therapies. The initial development of broad-acting beta-blockers has given way to more nuanced approaches aimed at achieving greater receptor selectivity and modulating specific signaling pathways.

A significant trend is the development of biased or allosteric modulators . pnas.orgpnas.org Traditional agonists and antagonists bind to the primary (orthosteric) site of a receptor. Allosteric modulators, however, bind to a different site, subtly changing the receptor's shape and its response to the primary ligand. pnas.org This can lead to "biased signaling," where a modulator selectively activates one intracellular signaling pathway over another (e.g., a G-protein pathway over a β-arrestin pathway). pnas.orggoogle.com Patents for such compounds reflect a strategic shift towards fine-tuning receptor activity to maximize therapeutic effects while minimizing the desensitization and side effects associated with chronic use of conventional agonists. pnas.orgpnas.org

Another major trend is the pursuit of dual-action or multi-target ligands . A review of patents for β2-adrenergic receptor agonists between 2015 and 2020 highlighted a move towards compounds that also act as muscarinic receptor antagonists. nih.gov This approach is based on the idea that targeting two distinct mechanisms simultaneously could produce a synergistic therapeutic effect, particularly in respiratory diseases like asthma and COPD. nih.gov

Furthermore, there is ongoing patent activity focused on developing ligands with high selectivity for specific β-adrenergic receptor subtypes (β1, β2, β3) . google.comresearchgate.net While many modulators exist, achieving high selectivity remains a challenge. researchgate.net For instance, developing orally bioavailable β3-adrenoceptor agonists has been difficult, and there may be limited "chemical space" for designing new, patentable molecules in this area. nih.gov Patents in this domain often focus on novel chemical scaffolds designed to overcome these pharmacological hurdles.

Table 2: Key Patenting Trends for Beta-Adrenergic Receptor Modulators

Trend Description Therapeutic Rationale
Biased/Allosteric Modulators Compounds that bind to an allosteric site to selectively modulate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin). pnas.orgpnas.org To refine therapeutic action, reduce receptor desensitization, and minimize side effects associated with traditional agonists. pnas.org
Dual-Action Ligands Single molecules designed to interact with two different targets, such as the β2-adrenergic receptor and the muscarinic receptor. nih.gov To achieve synergistic effects by modulating two distinct physiological pathways with one compound. nih.gov
Subtype-Selective Ligands Novel compounds engineered for high binding affinity and activity at a specific receptor subtype (e.g., β1, β2, or β3) over others. google.comnih.gov To target specific tissues or cellular functions, thereby increasing efficacy and reducing off-target side effects. google.com

| Novel Synthetic Methods | Patents protecting new, more efficient, or "greener" methods of synthesizing existing or novel modulator compounds. | To reduce manufacturing costs, improve purity, and secure a competitive advantage in the production process. |

Academic Engagement with Patent Analytics and Innovation Trends

Academic institutions play a multifaceted role in the patent ecosystem. They are not only significant contributors of new inventions but are also increasingly sophisticated users of patent analytics to understand and track innovation. tandfonline.comfrontiersin.org

A comprehensive analysis of academic literature shows a steady increase in the use of patent data as a research tool. frontiersin.org Patents are widely used as indicators of innovative activity, knowledge flow, and technological trends across various fields, with drug discovery and pharmacology being prominent areas of focus. frontiersin.org Academic researchers analyze patent landscapes to identify emerging research fronts, understand competitive dynamics, and find opportunities for collaboration. patentpc.com This type of analysis can reveal the external innovation networks of pharmaceutical companies by tracking which academic patents they cite. drugpatentwatch.com

The field of "patent analytics" itself has become a subject of academic study, with research focusing on developing better methodologies to extract meaningful insights from vast patent datasets. tandfonline.comfrontiersin.org Studies show that high-impact research is being conducted in areas like "Patent Analytics in Drug Discovery and Network Pharmacology," demonstrating a strong academic interest in leveraging IP data for scientific advancement. frontiersin.org

This engagement creates a virtuous cycle: academic research leads to new discoveries that are patented, and the analysis of this growing body of patent literature, in turn, informs the direction of future academic and industrial research, ultimately accelerating the translation of scientific insights into new therapeutics. tandfonline.com

Future Directions and Emerging Research Avenues for C14h23cln2o3

Exploring Novel Therapeutic Targets and Investigational Applications (excluding human trials)

Research into compounds with the molecular formula C14H23ClN2O3, particularly Trimetazidine, has expanded beyond their initial indications, uncovering potential applications in a variety of disease models. These investigations, conducted in cellular and animal models, are paving the way for new therapeutic strategies.

Trimetazidine , initially developed as an anti-anginal agent, is now being explored for its cytoprotective and metabolic modulating effects in other contexts. wikipedia.orgnih.gov Its primary mechanism involves inhibiting the long-chain 3-ketoacyl-CoA thiolase, an enzyme in the fatty acid β-oxidation pathway. wikipedia.orgahajournals.org This action shifts cellular energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation, which is particularly beneficial in ischemic conditions. wikipedia.orgahajournals.orgpatsnap.com

Emerging research in animal models suggests several novel therapeutic avenues for Trimetazidine:

Inflammation and Pain: In rodent models, Trimetazidine has demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory effects. nih.gov It was shown to be effective in various acute pain models, and its action does not appear to involve opioid pathways. nih.gov

Rheumatoid Arthritis: Studies in rat models of rheumatoid arthritis have indicated that Trimetazidine may have therapeutic potential by targeting the TLR4/MYD88 signaling pathway and modulating inflammatory responses. frontiersin.org

Chronic Pancreatitis: In a rat model of chronic pancreatitis, Trimetazidine showed protective effects, likely due to its antioxidant and anti-inflammatory properties. nih.gov

Endothelial Dysfunction: Research suggests that Trimetazidine can ameliorate endothelial dysfunction, a key factor in many cardiovascular diseases, by enhancing vasodilation and reducing oxidative stress and inflammation. mdpi.com

Neuroprotection: Some rodent models have suggested an antipsychotic-like effect of Trimetazidine, indicating a potential for investigation in certain neurological disorders. researchgate.net

Myocardial Ischemia-Reperfusion Injury: A meta-analysis of studies in rat models concluded that Trimetazidine can attenuate the damage caused by myocardial ischemia-reperfusion injury by boosting antioxidant enzymes and reducing markers of cell damage. peerj.com

In contrast, Practolol , a selective β1-adrenergic receptor antagonist, is no longer in clinical use due to severe adverse reactions. wikipedia.org Consequently, research into novel therapeutic applications for Practolol is virtually non-existent. Historical animal studies focused on its metabolism and toxicity, aiming to find a suitable animal model that could replicate the human adverse effects, but were largely unsuccessful. nih.govearthandanimals.com

Investigational ApplicationCompoundModel SystemKey FindingsReference(s)
Anti-inflammatory and AnalgesicTrimetazidineRodent models (acetic acid-induced writhing, hot-plate assay)Demonstrated marked antinociceptive and anti-inflammatory effects. nih.gov
Rheumatoid ArthritisTrimetazidineRat model (FCA-induced)Showed potential as an antirheumatoid drug by targeting the TLR4/MYD88 pathway. frontiersin.org
Chronic PancreatitisTrimetazidineRat modelExhibited protective effects through antioxidant and anti-inflammatory mechanisms. nih.gov
Endothelial DysfunctionTrimetazidineAnimal and cell culture modelsAmeliorates dysfunction by enhancing vasodilation and reducing oxidative stress. mdpi.com
Antipsychotic-like effectsTrimetazidineRodent modelsShowed beneficial effects on behaviors indicative of antipsychotic activity. researchgate.net
Myocardial Ischemia-ReperfusionTrimetazidineRat models (meta-analysis)Attenuated injury by increasing antioxidant levels and reducing cell damage markers. peerj.com
Metabolism and ToxicityPractololVarious small animal species (rat, mouse, hamster, marmoset)Showed species-specific metabolism; no animal model replicated human toxicity. nih.gov

Development of Advanced Methodologies for Compound Characterization and Analysis

The advancement of analytical techniques is crucial for understanding the pharmacokinetics, metabolism, and mechanism of action of chemical compounds. For this compound compounds like Trimetazidine, various analytical methods are employed in research settings.

Future research will likely focus on developing more sensitive and specific analytical methods for:

Metabolite Profiling: Identifying and quantifying the full range of metabolites of Trimetazidine in different biological matrices. Studies have already identified several desmethylated and conjugated metabolites. drugbank.com Advanced mass spectrometry-based techniques could provide a more comprehensive picture of its metabolic fate.

Enantioselective Analysis: For chiral compounds like Practolol, developing and applying enantioselective analytical methods is critical, as different enantiomers can have different pharmacological and toxicological profiles. mdpi.com While Practolol research is limited, this remains a key consideration for any future chiral drug development.

Cellular and Subcellular Quantification: Developing methods to accurately measure the concentration of these compounds and their metabolites within specific cells and organelles (e.g., mitochondria for Trimetazidine) will provide deeper insights into their mechanisms of action.

These advanced methodologies will be instrumental in refining our understanding of how these compounds behave in biological systems, which is a prerequisite for exploring new therapeutic applications.

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Science

The future of research into compounds like this compound lies in an integrated, interdisciplinary approach that combines chemistry, biology, and computational science.

Computational Modeling and Docking: Computational studies can predict the binding of these compounds to their protein targets. For instance, molecular docking studies can further elucidate the interaction of Trimetazidine with 3-ketoacyl-CoA thiolase and other potential off-target proteins. This can help in designing new derivatives with improved efficacy and reduced side effects.

Systems Biology: A systems biology approach can be used to understand the broader impact of these compounds on cellular networks. For Trimetazidine, this would involve integrating data from genomics, proteomics, and metabolomics to model how its modulation of energy metabolism affects various cellular processes, including inflammation, apoptosis, and fibrosis. frontiersin.orgnih.gov

Bioinformatics: Bioinformatic tools are essential for analyzing the large datasets generated from modern biological experiments. For example, analyzing gene expression data from cells or tissues treated with Trimetazidine can reveal novel signaling pathways affected by the drug, as seen in studies on rheumatoid arthritis. frontiersin.org

By integrating these disciplines, researchers can move beyond a single-target view of drug action and gain a more holistic understanding of the therapeutic potential and risks associated with this compound compounds. This will be critical for identifying new therapeutic opportunities and for the rational design of the next generation of drugs.

Q & A

Q. What methodologies identify and address principal contradictions in catalytic pathways for C14H23ClN2O3 synthesis?

  • Methodological Answer : Apply TRIZ-based contradiction analysis to isolate competing factors (e.g., yield vs. reaction time). Use design of experiments (DoE) to rank variables (temperature, pH) and optimize trade-offs. Validate via in situ FTIR or mass spectrometry to track intermediates .

Data Analysis & Interpretation

Q. How should researchers handle large datasets from high-throughput screening of C14H23ClN2O3 derivatives?

  • Methodological Answer : Use cheminformatics tools (e.g., KNIME, Python’s Pandas) to filter noise and normalize data. Apply clustering algorithms (PCA, t-SNE) to identify structure-activity relationships (SAR). Report processed data in appendices, with raw datasets archived in repositories like Zenodo .

Q. What frameworks validate the ecological relevance of C14H23ClN2O3 degradation studies?

  • Methodological Answer : Compare lab-scale results with environmental simulations (microcosm/mesocosm studies). Use EPA guidelines for toxicity assays and LC-MS/MS to quantify metabolites. Apply PICO/FINER criteria to align hypotheses with ethical and practical constraints .

Ethical & Reporting Standards

Q. How do researchers maintain scientific integrity when reporting negative results for C14H23ClN2O3 bioactivity?

  • Methodological Answer : Disclose all experimental parameters (e.g., cell lines, assay conditions) to enable replication. Use platforms like Journal of Negative Results or preprint servers to share data. Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What peer-review criteria are critical for computational studies predicting C14H23ClN2O3 properties?

  • Methodological Answer : Require validation against experimental data (e.g., docking scores vs. in vitro IC50). Mandate code/algorithm transparency via GitHub or supplementary files. Assess force field parameters and convergence criteria in MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.